1-(3-Fluorophenyl)pentan-1-amine
Description
1-(3-Fluorophenyl)pentan-1-amine (CAS 1251352-17-6) is a fluorinated primary amine with the molecular formula C₁₁H₁₆FN and a molecular weight of 181.25 g/mol . It is structurally characterized by a pentyl chain terminating in an amine group attached to a 3-fluorophenyl ring. The compound is available as a hydrochloride salt (CAS 1864056-60-9), which enhances its stability and solubility in pharmaceutical applications .
Properties
Molecular Formula |
C11H16FN |
|---|---|
Molecular Weight |
181.25 g/mol |
IUPAC Name |
1-(3-fluorophenyl)pentan-1-amine |
InChI |
InChI=1S/C11H16FN/c1-2-3-7-11(13)9-5-4-6-10(12)8-9/h4-6,8,11H,2-3,7,13H2,1H3 |
InChI Key |
OXFNDJHCDJMSLH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=CC(=CC=C1)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluorophenyl)pentan-1-amine typically involves the reaction of 3-fluorobenzaldehyde with a suitable amine precursor under reductive amination conditions. One common method is as follows:
Step 1: React 3-fluorobenzaldehyde with n-pentylamine in the presence of a reducing agent such as sodium triacetoxyborohydride.
Step 2: Purify the resulting product using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of 1-(3-Fluorophenyl)pentan-1-amine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluorophenyl)pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenylpentanamines.
Scientific Research Applications
Medicinal Chemistry
1-(3-Fluorophenyl)pentan-1-amine has garnered attention in medicinal chemistry due to its potential therapeutic effects. It is being investigated for:
- Drug Development : The compound's structural characteristics make it a candidate for developing new pharmaceuticals targeting various diseases. Its interactions with biological targets can lead to the modulation of specific pathways, which is crucial for therapeutic efficacy .
Case Study: Interaction with Biological Targets
Research has shown that 1-(3-Fluorophenyl)pentan-1-amine interacts with specific enzymes and receptors, potentially leading to significant biological outcomes. For instance, studies have focused on its binding affinity to serotonin receptors, which can influence mood regulation and anxiety disorders .
Material Science
The compound's unique properties also make it valuable in material science:
- Polymer Development : Its fluorinated structure can enhance the stability and performance of polymers used in various applications, including coatings and electronic materials .
Data Table: Properties of Fluorinated Polymers
| Property | Value |
|---|---|
| Thermal Stability | High |
| Chemical Resistance | Excellent |
| Electrical Conductivity | Moderate |
Analytical Chemistry
In analytical chemistry, 1-(3-Fluorophenyl)pentan-1-amine is utilized as a standard in NMR spectroscopy studies due to its well-defined chemical shifts. This application aids in the understanding of tautomerism and conformational changes in related compounds .
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)pentan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom on the phenyl ring can influence the compound’s binding affinity and selectivity. The compound may modulate the activity of specific pathways, leading to various biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical properties of 1-(3-Fluorophenyl)pentan-1-amine with related compounds:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| 1-(3-Fluorophenyl)pentan-1-amine | 1251352-17-6 | C₁₁H₁₆FN | 181.25 | Linear pentyl chain, primary amine |
| 1-(3-Fluoro-4-methylphenyl)-3-phenylpropan-1-amine | 1179763-12-2 | C₁₆H₁₈FN | 243.32 | Branched chain, additional phenyl group |
| 3-Fluoromethamphetamine (3-FMA) | N/A | C₁₀H₁₄FN | 167.23 | N-methyl substituent, shorter propane chain |
| 3-(3-Fluorophenyl)-N-methylbicyclo[1.1.1]pentan-1-amine | N/A | C₁₂H₁₅FClN | 239.71 (HCl salt) | Rigid bicyclic core, N-methyl group |
| Pyrovalerone (1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one) | N/A | C₁₅H₂₁NO | 231.34 | Ketone group, pyrrolidine substituent |
Key Observations :
- Chain Length and Flexibility : The pentyl chain in the target compound provides greater conformational flexibility compared to bicyclic (e.g., ) or branched analogs (e.g., ). This flexibility may influence receptor binding kinetics .
- Substituent Effects: The absence of an N-methyl group (cf. 3-FMA, ) or pyrrolidine moiety (cf. pyrovalerone, ) likely reduces dopamine/norepinephrine transporter (DAT/NET) affinity but may improve metabolic stability .
Biological Activity
1-(3-Fluorophenyl)pentan-1-amine, also known as 3-Ethyl-1-(3-fluorophenyl)pentan-1-amine hydrochloride, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Chemical Structure and Properties
This compound features a pentanamine backbone with a fluorophenyl substituent, which contributes to its unique pharmacological properties. The molecular formula is , indicating the presence of an ethyl group and a fluorine atom attached to the aromatic ring. The structural characteristics are critical for its interaction with biological targets.
Research indicates that 1-(3-fluorophenyl)pentan-1-amine interacts with various molecular targets, including neurotransmitter receptors and enzymes. The modulation of these targets can lead to significant biological effects, such as alterations in neurotransmitter levels and subsequent physiological responses.
Key Interactions:
- Dopamine Transporters (DAT) : The compound has shown potential in inhibiting dopamine reuptake, which is crucial for its stimulant effects.
- Serotonin and Norepinephrine Transporters : It may also affect serotonin and norepinephrine levels, contributing to its psychoactive properties.
Biological Activity Overview
The biological activity of 1-(3-fluorophenyl)pentan-1-amine has been evaluated through various studies that highlight its pharmacological potential.
Table 1: Summary of Biological Activities
Case Studies
Several studies have investigated the effects of 1-(3-fluorophenyl)pentan-1-amine on different biological systems:
Case Study 1: Neuropharmacological Effects
A study explored the compound's impact on dopamine levels in rodent models. Results indicated that administration led to increased locomotor activity, suggesting stimulant properties akin to amphetamines. The study concluded that the compound's ability to inhibit dopamine reuptake was a significant factor in its stimulating effects.
Case Study 2: Cancer Cell Line Evaluation
In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. The findings indicated moderate cytotoxicity, with potential applications in developing anticancer agents. Further modifications of the chemical structure were suggested to enhance efficacy while reducing toxicity.
Q & A
Basic: What are the recommended synthetic routes for 1-(3-Fluorophenyl)pentan-1-amine?
Answer:
The compound can be synthesized via reductive amination or nucleophilic substitution. For instance, flow chemistry methods enable high-throughput synthesis under controlled conditions (e.g., Grignard reagent reactions or catalytic hydrogenation). Key steps include:
- Reductive Amination : React 3-fluorophenylacetone with pentylamine using sodium cyanoborohydride in methanol at pH 5–6, followed by purification via column chromatography .
- Flow Synthesis : Utilize microreactors for precise temperature control and reduced reaction times, as demonstrated in analogous amine syntheses .
Validation : Confirm purity using LC-MS and compare spectral data (e.g., H/C NMR) with published benchmarks for structurally similar amines .
Basic: How should researchers characterize the compound’s structural integrity?
Answer:
A multi-technique approach is critical:
- NMR Spectroscopy : Compare H and C chemical shifts to analogous compounds (e.g., 1-(3-fluorophenyl)but-3-en-1-amine, δH 7.2–7.4 ppm for aromatic protons) .
- Mass Spectrometry : Use high-resolution MS to confirm molecular ion peaks (e.g., [M+H] at m/z 196.13 for CHFN).
- X-ray Crystallography : Employ SHELX programs for crystal structure refinement if single crystals are obtainable .
Basic: What safety protocols are essential for handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- Storage : Keep in airtight containers under inert gas (N or Ar) at –20°C to prevent degradation .
- Emergency Response : For skin contact, wash with 10% ethanol followed by soap/water. For spills, neutralize with 5% acetic acid and adsorb with inert material .
Advanced: How does the fluorine substitution at the 3-position influence biological activity?
Answer:
The 3-fluorophenyl group enhances metabolic stability and modulates receptor binding. Comparative studies with non-fluorinated analogs (e.g., phenylpentan-1-amine) show:
- Dopamine Transporter (DAT) Affinity : Fluorine increases lipophilicity, improving blood-brain barrier penetration .
- Selectivity : Fluorine’s electron-withdrawing effect reduces off-target serotonin transporter (SERT) binding, as seen in pyrovalerone analogs .
Method : Perform competitive radioligand assays using H-labeled DAT/SERT inhibitors.
Advanced: How can factorial design optimize reaction conditions for scale-up?
Answer:
A 2 factorial design evaluates variables (e.g., temperature, catalyst loading, solvent ratio). For example:
Advanced: How to resolve contradictions in pharmacological data across studies?
Answer:
- Source Analysis : Verify compound purity (≥98% via HPLC) and enantiomeric excess (if applicable) .
- Assay Conditions : Control variables like buffer pH (7.4 vs. 7.0) and ion concentrations (Na, K), which alter transporter kinetics .
- Meta-Analysis : Compare datasets using tools like Prism to normalize for methodological differences .
Advanced: What analytical methods ensure batch-to-batch consistency?
Answer:
- Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min) .
- Karl Fischer Titration : Monitor water content (<0.1% for stability).
- DSC/TGA : Assess thermal stability (decomposition onset >150°C) .
Advanced: How can crystallography resolve stereochemical uncertainties?
Answer:
- Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) at 100 K.
- Refinement : Apply SHELXL for anisotropic displacement parameters and twin-law corrections if crystals are twinned .
- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry .
Advanced: How does pH affect the compound’s stability in aqueous solutions?
Answer:
- Accelerated Stability Testing : Incubate at pH 3–9 (37°C) and analyze degradation products via LC-MS.
- Findings : Degradation peaks (e.g., hydrolysis to 3-fluorobenzoic acid) emerge at pH <4 or >8, suggesting optimal storage at pH 6–7 .
Advanced: What methods separate enantiomers for pharmacological profiling?
Answer:
- Chiral Resolution : Use (R)-(-)-mandelic acid as a resolving agent in diastereomeric salt formation .
- SFC (Supercritical Fluid Chromatography) : Employ CO-methanol mobile phases with Chiralcel OD-H columns for rapid separation .
- Biological Testing : Compare enantiomer activity in vitro (e.g., S-enantiomer of pyrovalerone analogs shows 10× higher DAT affinity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
